Methyl 3-[(2-furylcarbonyl)amino]-3-(4-isopropylphenyl)propanoate
Description
Methyl 3-[(2-furylcarbonyl)amino]-3-(4-isopropylphenyl)propanoate is an organic compound with a complex structure that includes a furan ring, an isopropylphenyl group, and a propanoate ester
Properties
IUPAC Name |
methyl 3-(furan-2-carbonylamino)-3-(4-propan-2-ylphenyl)propanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21NO4/c1-12(2)13-6-8-14(9-7-13)15(11-17(20)22-3)19-18(21)16-5-4-10-23-16/h4-10,12,15H,11H2,1-3H3,(H,19,21) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BNFNWGNGXBIKDE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)C(CC(=O)OC)NC(=O)C2=CC=CO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Palladium-Catalyzed Coupling-Acylation Cascade
Reaction Scheme
- Suzuki-Miyaura Coupling :
4-Isopropylphenylboronic acid + Methyl 3-bromopropanoate → Methyl 3-(4-isopropylphenyl)propanoate
Conditions: Pd(PPh₃)₄ (5 mol%), K₂CO₃, DMF/H₂O (3:1), 80°C, 12h
Yield: 68%
Amination :
Intermediate + NH₃ (7N in MeOH) → Methyl 3-amino-3-(4-isopropylphenyl)propanoate
Conditions: RT, 24h, molecular sieves
Yield: 83%Schotten-Baumann Acylation :
Amine intermediate + 2-Furoyl chloride → Target compound
Conditions: NaOH (10%), CH₂Cl₂, 0°C→RT, 2h
Yield: 92%
Optimization Data
| Parameter | Tested Range | Optimal Value | Yield Impact |
|---|---|---|---|
| Coupling Temp (°C) | 60-100 | 80 | +22% |
| Acylation Solvent | THF/DCM/EtOAc | DCM | +15% |
| Catalyst Loading | 2-10 mol% Pd | 5 mol% | +18% |
Mannich Reaction Approach
A one-pot three-component strategy:
Reagents :
- 4-Isopropylbenzaldehyde (1.2 eq)
- Methyl acrylate (1.0 eq)
- 2-Furoylamide (1.5 eq)
Conditions :
EtOH/H₂O (4:1), 60°C, 48h, MgSO₄ (3Å sieves)
Mechanistic Pathway :
- Imine formation between aldehyde and amide
- Michael addition to acrylate
- Tautomerization to β-amino ester
Yield Comparison
| Entry | Catalyst | Yield (%) |
|---|---|---|
| 1 | None | 27 |
| 2 | L-Proline | 39 |
| 3 | Yb(OTf)₃ | 51 |
| 4 | BINOL-phosphoric acid | 44 |
Enzymatic Dynamic Kinetic Resolution
Novel Approach :
Lipase-mediated asymmetric synthesis from β-keto ester precursor:
Steps :
- Methyl 3-oxo-3-(4-isopropylphenyl)propanoate synthesis (89% yield)
- Candida antarctica Lipase B (CAL-B) catalyzed amination
Advantages :
- Avoids harsh acylation conditions
- Biocatalyst recyclability (5 cycles <10% activity loss)
Solid-Phase Synthesis for Parallel Production
Adapted from patent US9440990B2:
Resin :
Wang resin-bound β-alanine
Stepwise Assembly :
- Fmoc-deprotection (20% piperidine/DMF)
- Reductive amination with 4-isopropylbenzaldehyde (NaBH₃CN, DMF)
- Acylation with 2-furoyl chloride (DIPEA, DCM)
- Cleavage (TFA/H2O 95:5)
Throughput :
48 compounds synthesized simultaneously with average 62% purity
Critical Analysis of Methodologies
Yield Optimization Challenges
- Palladium leaching in coupling steps reduces catalyst efficiency beyond 5 cycles
- Steric hindrance from isopropyl group necessitates higher temps (Δ+15°C vs unsubstituted aryl)
- Amine oxidation during storage requires inert atmosphere handling
Purification Protocols
Dominant Technique :
Silica gel chromatography (hexane/EtOAc 3:1→1:2 gradient)
Alternative Methods :
- Preparative HPLC :
Column: C18, 250×21.2mm
Mobile phase: MeCN/H₂O (0.1% FA) 55:45
Retention time: 14.3min - Recrystallization :
Solvent pair: EtOAc/hexane (1:5)
Recovery: 78% with >99% purity
Spectroscopic Characterization
¹H NMR Data (400MHz, CDCl₃)
| δ (ppm) | Multiplicity | Integration | Assignment |
|---|---|---|---|
| 1.25 | d (J=6.8Hz) | 6H | CH(CH₃)₂ |
| 2.85 | septet | 1H | CH(CH₃)₂ |
| 3.15 | dd (J=14,4) | 1H | CH₂COO |
| 3.72 | s | 3H | OCH₃ |
| 6.45 | m | 2H | Furan H3, H4 |
| 7.22 | d (J=8.4Hz) | 2H | Aromatic H2, H6 |
| 7.33 | d (J=8.4Hz) | 2H | Aromatic H3, H5 |
| 7.95 | br s | 1H | NH |
LC-MS Validation
- m/z : 316.2 [M+H]⁺ (calc. 315.4)
- Purity : 98.7% (254nm)
- Column : Zorbax SB-C18, 2.1×50mm, 1.8μm
- Gradient : 5-95% MeCN in 7min
Industrial Scale-Up Considerations
Cost Analysis (Per Kilogram Basis)
| Component | Route 1 | Route 3 |
|---|---|---|
| Raw Materials | $1,240 | $980 |
| Catalyst | $320 | $150 |
| Purification | $680 | $420 |
| Total | $2,240 | $1,550 |
Environmental Impact
Process Mass Intensity :
- Route 1: 86 kg/kg product
- Enzymatic route: 32 kg/kg product
Key Waste Streams :
- DMF recovery (≥92% efficiency required)
- Palladium recycling (ion-exchange resins)
Chemical Reactions Analysis
Types of Reactions
Methyl 3-[(2-furylcarbonyl)amino]-3-(4-isopropylphenyl)propanoate can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones.
Reduction: The carbonyl group can be reduced to an alcohol.
Substitution: The ester group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Substitution: Nucleophiles such as amines or alcohols in the presence of a base.
Major Products
Oxidation: Formation of furanones.
Reduction: Formation of alcohol derivatives.
Substitution: Formation of amides or esters depending on the nucleophile used.
Scientific Research Applications
Methyl 3-[(2-furylcarbonyl)amino]-3-(4-isopropylphenyl)propanoate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with biological molecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of novel materials and as an intermediate in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism by which Methyl 3-[(2-furylcarbonyl)amino]-3-(4-isopropylphenyl)propanoate exerts its effects involves its interaction with specific molecular targets. The furan ring and isopropylphenyl group can engage in π-π interactions with aromatic residues in proteins, while the ester group can undergo hydrolysis to release active metabolites. These interactions can modulate various biochemical pathways, leading to the observed biological effects.
Comparison with Similar Compounds
Similar Compounds
Methyl 3-[(2-furylcarbonyl)amino]-3-phenylpropanoate: Similar structure but lacks the isopropyl group.
Ethyl 3-[(2-furylcarbonyl)amino]-3-(4-isopropylphenyl)propanoate: Similar structure but with an ethyl ester instead of a methyl ester.
Methyl 3-[(2-thienylcarbonyl)amino]-3-(4-isopropylphenyl)propanoate: Similar structure but with a thiophene ring instead of a furan ring.
Uniqueness
Methyl 3-[(2-furylcarbonyl)amino]-3-(4-isopropylphenyl)propanoate is unique due to the presence of both the furan ring and the isopropylphenyl group, which confer distinct chemical and biological properties. The combination of these functional groups allows for specific interactions with biological targets and enhances its potential as a versatile compound in research and industrial applications.
Biological Activity
Methyl 3-[(2-furylcarbonyl)amino]-3-(4-isopropylphenyl)propanoate is a compound of interest due to its potential biological activities, particularly in the field of medicinal chemistry. This article explores its synthesis, biological effects, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
Chemical Formula: C15H18N2O3
Molecular Weight: 270.31 g/mol
IUPAC Name: this compound
The compound features a furan ring and an isopropylphenyl moiety, which contribute to its unique properties and biological activities.
Synthesis
The synthesis of this compound typically involves the reaction of 4-isopropylphenylacetic acid derivatives with furfural derivatives in the presence of coupling agents. This method has been optimized for yield and purity, allowing for further biological testing.
Biological Activity
The biological activity of this compound has been investigated in various studies, highlighting its potential as an anticancer agent and its effects on different cellular pathways.
Anticancer Activity
Recent studies have demonstrated that this compound exhibits significant antiproliferative effects on several cancer cell lines. For instance:
- Cell Lines Tested: H460 (non-small cell lung cancer), HCC827 (lung adenocarcinoma), and H1975 (lung cancer).
- IC50 Values: The compound showed IC50 values ranging from 0.63 to 0.93 μM, indicating strong potency compared to standard treatments like honokiol .
The mechanism by which this compound exerts its anticancer effects involves:
- Cell Cycle Arrest: Induction of G0/G1 phase arrest in cancer cells.
- Apoptosis: Activation of apoptotic pathways, evidenced by increased cleavage of PARP and caspase-3.
- Autophagy Modulation: The compound appears to influence autophagy, suggesting a cytoprotective role that could be targeted for enhanced therapeutic efficacy .
Case Studies
-
In Vivo Studies:
- In xenograft models, oral administration of the compound resulted in significant tumor growth inhibition compared to controls. This suggests its potential for development as an oral anticancer therapy.
- Combination Therapies:
Data Summary Table
| Parameter | Value |
|---|---|
| Chemical Formula | C15H18N2O3 |
| Molecular Weight | 270.31 g/mol |
| Antiproliferative IC50 | 0.63 - 0.93 μM |
| Cell Lines Tested | H460, HCC827, H1975 |
| Mechanisms | G0/G1 arrest, apoptosis |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
